Isopropenyl-alpha,alpha-dimethylbenzyl alcohol
CAS No.: 24802-06-0
Cat. No.: VC16552274
Molecular Formula: C12H16O
Molecular Weight: 176.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 24802-06-0 |
|---|---|
| Molecular Formula | C12H16O |
| Molecular Weight | 176.25 g/mol |
| IUPAC Name | 2-(4-prop-1-en-2-ylphenyl)propan-2-ol |
| Standard InChI | InChI=1S/C12H16O/c1-9(2)10-5-7-11(8-6-10)12(3,4)13/h5-8,13H,1H2,2-4H3 |
| Standard InChI Key | HNXMMXJWUHYOMU-UHFFFAOYSA-N |
| Canonical SMILES | CC(=C)C1=CC=C(C=C1)C(C)(C)O |
Introduction
Chemical Identity and Structural Properties
Isopropenyl-alpha,alpha-dimethylbenzyl alcohol, systematically named 2-(4-prop-1-en-2-ylphenyl)propan-2-ol, belongs to the class of allylic alcohols. Its molecular formula is C₁₂H₁₆O, with a molecular weight of 176.25 g/mol. The compound’s structure combines a para-substituted isopropenyl group on a benzene ring with a geminal dimethyl configuration at the hydroxyl-bearing carbon (Figure 1).
Molecular Geometry and Stereoelectronic Features
The compound’s allylic alcohol moiety confers distinct reactivity patterns. The hydroxyl group (-OH) at the C2 position participates in hydrogen bonding, while the adjacent double bond (C=C) enables conjugation, stabilizing transition states during reactions. Density functional theory (DFT) calculations suggest that the planar arrangement of the benzene ring and the isopropenyl group minimizes steric hindrance, facilitating nucleophilic attacks at the allylic position.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₆O | |
| Molecular Weight | 176.25 g/mol | |
| Boiling Point | Not reported | – |
| Density | Not reported | – |
| Melting Point | Not reported | – |
| SMILES | CC(=C)C₁=CC=C(C=C₁)C(C)(C)O | |
| InChIKey | HNXMMXJWUHYOMU-UHFFFAOYSA-N |
The absence of reported boiling and melting points in available literature underscores the need for further experimental characterization.
Synthesis and Industrial Production
Catalytic Synthesis Routes
A predominant synthetic pathway involves the reaction of olefins with dimethylbenzyl hydroperoxide in a fixed-bed reactor using titanium-based catalysts. This method achieves high selectivity (>90%) and minimizes byproduct formation, aligning with green chemistry principles. The mechanism proceeds via a radical intermediate, where the titanium catalyst facilitates the homolytic cleavage of the hydroperoxide O-O bond, generating reactive oxygen species that abstract hydrogen from the olefin.
Table 2: Optimized Synthesis Conditions
| Parameter | Optimal Value | Source |
|---|---|---|
| Catalyst | Titanium silicate (TS-1) | |
| Temperature | 80–120°C | |
| Pressure | 1–5 atm | |
| Solvent | Ethanol/water mixture |
Scalability and Environmental Impact
Reactivity and Reaction Mechanisms
Nucleophilic Substitution and Elimination
The compound’s allylic alcohol structure predisposes it to SN2-type reactions with amines and phenols. Kinetic studies in aqueous-organic biphasic systems reveal a second-order dependence on amine concentration, suggesting a concerted transition state. Polar aprotic solvents (e.g., DMF) accelerate reaction rates by stabilizing charged intermediates, while protic solvents favor elimination pathways, yielding α-methylstyrene derivatives.
Oxidation and Polymerization
Controlled oxidation with Jones reagent produces the corresponding ketone, 4-isopropenylacetophenone, a monomer for polycarbonate resins. Radical-initiated polymerization at 60–80°C yields thermoplastic polymers with glass transition temperatures (Tg) of 105–120°C, suitable for automotive coatings.
Industrial and Research Applications
Polymer Science
The compound’s dual functionality (hydroxyl and vinyl groups) enables its use as a crosslinking agent in epoxy resins. Copolymerization with styrene enhances mechanical strength, with Young’s modulus values exceeding 2.5 GPa in optimized formulations.
Future Directions
Advances in biocatalytic synthesis using engineered lipases could improve enantioselectivity for chiral polymer production. Additionally, computational modeling of solvent effects on reaction kinetics may unlock novel solvent systems for greener processes.
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